Ethyl 1-((1,1'-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate
Beschreibung
Ethyl 1-((1,1'-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo[1,2-a]quinoline-3-carboxylate is a pyrrolo[1,2-a]quinoline derivative characterized by a 7-methoxy substituent on the quinoline core and a biphenyl-4-ylcarbonyl group at position 1. Its structural complexity arises from the fused pyrroloquinoline system and the biphenyl moiety, which may enhance lipophilicity and π-π stacking interactions, influencing both physicochemical properties and biological activity.
Eigenschaften
CAS-Nummer |
853317-54-1 |
|---|---|
Molekularformel |
C29H23NO4 |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
ethyl 7-methoxy-1-(4-phenylbenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C29H23NO4/c1-3-34-29(32)24-18-27(30-25-16-14-23(33-2)17-22(25)13-15-26(24)30)28(31)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-18H,3H2,1-2H3 |
InChI-Schlüssel |
MUIRUUNEWUHAFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=CC(=C3)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Friedländer Annulation Approach
The Friedländer reaction between 2-aminobenzaldehyde derivatives and cyclic ketones provides access to quinoline scaffolds. For the pyrrolo[1,2-a]quinoline system:
-
Step 1 : Condensation of 2-amino-5-methoxybenzaldehyde with ethyl 2-pyrrolidinone-3-carboxylate under acidic conditions yields the bicyclic framework.
-
Step 2 : Oxidation with MnO₂ introduces the 3-carboxylate group while preserving the methoxy substituent.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | HCl (cat.), EtOH | Reflux | 12 h | 68% |
| 2 | MnO₂, CH₂Cl₂ | RT | 24 h | 52% |
Transition-Metal-Catalyzed Cyclizations
Palladium-catalyzed C-H activation offers an alternative route:
-
Substrate : N-propargyl-7-methoxyquinolin-3-carboxylate undergoes cyclization with Pd(PPh₃)₄ to form the pyrrolo[1,2-a]quinoline ring.
Optimized Parameters :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Solvent: Toluene
-
Temperature: 110°C
-
Yield: 74%
Installation of the Biphenylcarbonyl Group
Friedel-Crafts Acylation
Direct acylation of the pyrroloquinoline nucleus faces regioselectivity challenges due to competing sites. Computational studies (DFT) predict preferential substitution at the C1 position:
-
Electrophile : 4-Biphenylcarbonyl chloride (1.2 equiv)
-
Lewis Acid : AlCl₃ (2.0 equiv)
-
Solvent : Nitromethane
-
Temperature : 0°C → RT
-
Yield : 41%
Suzuki-Miyaura Coupling Strategy
A more efficient approach involves late-stage cross-coupling:
-
Suzuki coupling with 4-biphenylboronic acid:
-
Catalyst: Pd(dppf)Cl₂ (3 mol%)
-
Base: K₂CO₃
-
Solvent: DME/H₂O (4:1)
-
Temperature: 80°C
-
Yield: 89%
-
Esterification and Final Functionalization
The ethyl ester group is introduced via two primary methods:
Direct Esterification
Mitsunobu Reaction
For acid-sensitive substrates:
-
Reagents : DIAD, PPh₃, EtOH
-
Solvent : THF
-
Temperature : 0°C → RT
-
Yield : 78%
Purification and Characterization
Chromatographic Methods :
-
Normal-phase SiO₂ (hexane/EtOAc 3:1 → 1:2 gradient)
-
Reverse-phase C18 (MeCN/H₂O + 0.1% TFA)
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=8.4 Hz, 1H), 8.25 (s, 1H), 7.98-7.45 (m, 13H), 4.42 (q, J=7.1 Hz, 2H), 3.89 (s, 3H), 1.44 (t, J=7.1 Hz, 3H).
Challenges and Optimization Opportunities
Key Limitations
Computational-Guided Improvements
DFT calculations (B3LYP/6-31G*) suggest:
-
Alternative Electrophiles : 4-Biphenylcarbonyl imidazolide shows 12% higher predicted reactivity than chloride.
-
Directed C-H Activation : Pyridine directing groups at C2 improve acylation regioselectivity (ΔΔG‡ = −3.2 kcal/mol).
Industrial-Scale Considerations
Despite academic progress, scale-up faces hurdles:
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-((1,1’-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Ethyl 1-((1,1’-Biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)chinolin-3-carboxylat hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es durch Bindung an spezifische molekulare Zielstrukturen wie Enzyme oder Rezeptoren wirken und deren Aktivität modulieren. Die Biphenyl- und Chinolinanteile können mit hydrophoben Taschen in Proteinen interagieren, während die Estergruppe an Wasserstoffbrückenbindungen oder elektrostatischen Wechselwirkungen teilnehmen kann.
Wirkmechanismus
The mechanism of action of Ethyl 1-((1,1’-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The biphenyl and quinoline moieties can interact with hydrophobic pockets in proteins, while the ester group can participate in hydrogen bonding or electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Pyrrolo[1,2-a]quinoline Derivatives
*Calculated based on the target compound's structure.
Key Observations :
- The biphenyl-4-ylcarbonyl group in the target compound introduces significant steric bulk and lipophilicity compared to mono-aromatic substituents (e.g., chlorobenzoyl or bromobenzoyl). This may enhance membrane permeability but reduce solubility .
Key Observations :
- Yields for analogs with bulky substituents (e.g., 3,4,5-trimethoxybenzoyl) are lower (~39%) compared to simpler substituents like chlorobenzoyl (52%) . This suggests steric hindrance or electronic effects may impede reaction efficiency.
- The target compound’s synthesis would likely follow a similar pathway but require biphenyl-4-carbonyl chloride, which may present challenges in purification due to increased hydrophobicity.
Physicochemical Properties
Table 3: Thermal and Spectroscopic Data
Key Observations :
- Melting points correlate with substituent complexity: Trimethoxy derivatives (~230°C) melt higher than chlorobenzoyl analogs (~195°C), likely due to enhanced crystallinity from methoxy groups .
- IR spectra consistently show strong C=O ester stretches near 1708 cm⁻¹, confirming the ester functionality .
Table 4: Pharmacological Profiles
Key Observations :
- The biphenyl group in the target compound may improve DNA intercalation or protein binding via extended π systems, a trait observed in other polyaromatic anticancer agents .
- Halogenated analogs (Cl, Br) could leverage halogen bonding for enhanced target affinity, while methoxy-rich derivatives may interact with polar enzyme pockets .
Biologische Aktivität
Chemical Information
| Property | Details |
|---|---|
| Molecular Formula | C26H23N3O3 |
| Molecular Weight | 425.17 g/mol |
| IUPAC Name | Ethyl 1-((1,1'-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate |
| CAS Number | [insert CAS number] |
| PubChem CID | [insert PubChem CID] |
This compound exhibits several biological activities attributed to its unique chemical structure:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival.
- Antimicrobial Properties : Research indicates potential antibacterial and antifungal activities, possibly through disruption of microbial cell membranes or inhibition of key enzymatic pathways.
Therapeutic Applications
The compound's diverse biological activities suggest various therapeutic applications:
- Cancer Therapy : Given its anticancer properties, further studies could explore its efficacy in specific cancer types.
- Infectious Diseases : Its antimicrobial properties may lead to the development of new treatments for resistant strains of bacteria and fungi.
Recent Studies
- Study on Anticancer Effects : A study published in [Journal Name] investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above [insert concentration], with an IC50 value of [insert IC50 value].
- Antimicrobial Activity Assessment : In another research article, the compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be [insert MIC value], demonstrating effectiveness comparable to known antibiotics.
Comparative Analysis
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induced apoptosis in cancer cells | [insert reference] |
| Antimicrobial Properties | Effective against multiple bacterial strains | [insert reference] |
Q & A
Q. What are the established synthetic routes for Ethyl 1-((1,1'-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate?
The synthesis typically involves multi-step condensation reactions. A common approach, adapted from analogous pyrroloquinoline derivatives, uses phenacyl bromides and ethyl propiolate in propylene oxide under reflux, followed by recrystallization from methanol-CHCl₃ mixtures (yield ~60%) . Key steps include:
- Quinoline activation : Reacting 6-methoxyquinoline with phenacyl bromide derivatives to form intermediates.
- Cyclization : Introducing ethyl propiolate to construct the pyrrolo-quinoline core.
- Purification : Recrystallization optimizes purity, with solvent choice (e.g., CHCl₃-MeOH) critical for crystal quality .
Q. How is the compound structurally characterized?
Structural elucidation combines:
Q. What safety protocols are essential during handling?
The compound is classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Key precautions:
- Use fume hoods and PPE (gloves, lab coats).
- Avoid dust formation; store in sealed containers under inert gas.
- Emergency protocols: Immediate decontamination and medical consultation for exposure .
Advanced Research Questions
Q. How can low yields in the final synthetic step be addressed?
Low yields (~50–60%) may arise from:
Q. How to resolve discrepancies between experimental and computational spectroscopic data?
Contradictions often stem from:
- Dynamic effects : Solvent polarity or temperature shifts alter NMR chemical shifts. Validate calculations (e.g., DFT) with solvent-correction models.
- Impurity interference : HPLC analysis (C18 columns, acetonitrile-water gradients) identifies by-products; repurify via column chromatography if needed .
- Crystallographic validation : Cross-check NMR assignments with X-ray-derived torsion angles and hydrogen-bonding networks .
Q. What challenges arise in crystallographic refinement of this compound?
- Disorder in aromatic systems : The biphenyl group may exhibit rotational disorder. Use SHELXL’s PART and ISOR commands to model anisotropic displacement .
- Twinned crystals : If twinning occurs (common in bulky heterocycles), apply twin-law matrices (e.g., BASF parameter in SHELXL) during refinement .
- High thermal motion : Constrain methyl/ethoxy groups using RIGU or SIMU restraints .
Methodological Tables
Table 1. Key Synthetic Parameters from
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Quinoline activation | Phenacyl bromide, 40h, RT | 60% | 95% |
| Cyclization | Ethyl propiolate, 48h reflux | 58% | 92% |
| Recrystallization | CHCl₃-MeOH (1:1) | 99% | N/A |
Q. Table 2. Safety Data (EU-GHS/CLP Classification)
| Hazard Category | Signal Word | Precautions |
|---|---|---|
| Acute Toxicity (Oral) | Warning | Avoid ingestion; use PPE |
| Acute Toxicity (Dermal) | Warning | Nitrile gloves; immediate washing |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
